Cas no 99627-05-1 (3,4,5-Trifluorophenol)
3,4,5-Trifluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-Trifluorophenol
- 3,4,5-Trifluorphenol
- PHENOL,3,4,5-TRIFLUORO
- TFBOH
- PHENOL, 3,4,5-TRIFLUORO-
- 3,4,5-trifluoro-phenol
- 3,4,5-Tris(Fluoranyl)phenol
- PubChem2316
- KSC486M6R
- 3 , 4 , 5-Trifluorophenol
- ZRTWIJKGTUGZJY-UHFFFAOYSA-N
- SBB086569
- VZ25426
- PF10638
- TRA0080363
- LS10470
- AS01414
- L416
- AB001469
- AM20050036
- MFCD00042427
- 3,4,5-Trifluorophenol, >=98.0%
- FT-0614148
- CS-W013306
- 4ZDN5FRN89
- SCHEMBL156893
- J-511110
- AKOS005063842
- AS-14505
- EN300-24413
- 99627-05-1
- A19877
- DTXSID00380718
- AC-3820
- 3,4,5-Trifluorophenol,99%
- DB-024311
- Phenol,3,4,5-trifluoro-(9CI)
- DTXCID80331743
- 3,4,5-trifluorophenolate
-
- MDL: MFCD00042427
- Inchi: 1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChI Key: ZRTWIJKGTUGZJY-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C=C1F)O)F
- BRN: 8830884
Computed Properties
- Exact Mass: 148.01400
- Monoisotopic Mass: 148.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: White crystals
- Density: 1.629 g/cm3 (20℃)
- Melting Point: 55.0 to 59.0 deg-C
- Boiling Point: 177°C
- Flash Point: 177°C
- Refractive Index: 1.471
- Solubility: 104g/l OECD Test Guideline 105
- PSA: 20.23000
- LogP: 1.80950
- Solubility: Insoluble in water
3,4,5-Trifluorophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H314
- Warning Statement: P280,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:2
- Hazard Category Code: 25-34-51/53
- Safety Instruction: S26-S36/37/39-S45-S60
-
Hazardous Material Identification:
- HazardClass:8 (6.1)
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:3
- Packing Group:III
- Risk Phrases:R22; R34; R51/53
3,4,5-Trifluorophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3,4,5-Trifluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002074-10g |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 002074-25g |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 002074-250g |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 250g |
£233.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107275-100g |
3,4,5-Trifluorophenol |
99627-05-1 | 98% | 100g |
¥520.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107275-1g |
3,4,5-Trifluorophenol |
99627-05-1 | 98% | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107275-25g |
3,4,5-Trifluorophenol |
99627-05-1 | 98% | 25g |
¥160.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107275-5g |
3,4,5-Trifluorophenol |
99627-05-1 | 98% | 5g |
¥96.90 | 2023-09-01 | |
| Fluorochem | 002074-1g |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Alichem | A014004109-250mg |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A014004109-500mg |
3,4,5-Trifluorophenol |
99627-05-1 | 97% | 500mg |
$831.30 | 2023-08-31 |
3,4,5-Trifluorophenol Suppliers
3,4,5-Trifluorophenol Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3,4,5-Trifluorophenol
Professional Introduction to 3,4,5-Trifluorophenol (CAS No. 99627-05-1)
3,4,5-Trifluorophenol, with the chemical identifier CAS No. 99627-05-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and electronic properties. This compound belongs to the class of trifluorinated phenols, which are known for their enhanced stability, lipophilicity, and reactivity compared to their hydrocarbon counterparts. The introduction of fluorine atoms into the phenolic ring significantly alters the compound's chemical behavior, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>3,4,5-Trifluorophenol molecule exhibits a high degree of electrophilicity at the ortho and para positions relative to the hydroxyl group, which makes it a versatile building block for further functionalization. This property has been exploited in the development of novel pharmaceutical agents, where fluorinated phenols are often incorporated to improve metabolic stability and binding affinity. Recent studies have highlighted the role of< strong>3,4,5-Trifluorophenol in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases.
In addition to its pharmaceutical applications, 3,4,5-Trifluorophenol has found utility in materials science, particularly in the development of advanced polymers and liquid crystals. The fluorine atoms contribute to the compound's thermal stability and resistance to chemical degradation, making it an ideal candidate for high-performance materials used in electronics and optoelectronics. For instance, researchers have demonstrated the use of< strong>3,4,5-Trifluorophenol as a monomer in the synthesis of fluorinated polyethersulfones (PESFs), which exhibit exceptional chemical resistance and high-temperature performance.
The< strong>CAS No. 99627-05-1 designation ensures that this compound is accurately identified and tracked throughout its lifecycle, from laboratory research to industrial production. This standardized identification is crucial for regulatory compliance and for ensuring consistency in quality control processes. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of< strong>3,4,5-Trifluorophenol, making it more accessible for research and commercial applications.
One of the most intriguing aspects of< strong>3,4,5-Trifluorophenol is its role as a ligand in coordination chemistry. The presence of both hydroxyl and fluorine groups allows this compound to act as a bidentate ligand, forming stable complexes with various metal ions. These metal complexes have been explored for their catalytic properties in organic transformations and as potential therapeutic agents. For example, complexes formed with transition metals such as palladium and copper have shown promise in facilitating cross-coupling reactions that are essential for constructing complex organic molecules.
The< strong>CAS No. 99627-05-1 compound also exhibits interesting photochemical properties due to its electron-withdrawing nature. Fluorinated phenols can undergo photoinduced electron transfer reactions, which have been utilized in the development of photodynamic therapy agents. These agents generate reactive oxygen species upon exposure to light, leading to selective destruction of target cells without harming healthy tissue. Ongoing research is exploring the potential of< strong>3,4,5-Trifluorophenol-based photosensitizers for treating various diseases.
In conclusion,< strong>3,4,5-Trifluorophenol (CAS No. 99627-05-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, materials science, and catalysis. As research continues to uncover new functionalities and applications for this compound، its importance is likely to grow further, driving innovation in both academic and industrial settings.
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